molecular formula C19H14F3N7O B13375028 2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

Cat. No.: B13375028
M. Wt: 413.4 g/mol
InChI Key: ZEQXKGUHAGMEIL-UHFFFAOYSA-N
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Description

2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core fused with a phenyl group and a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolo[1,5-a]pyrimidine ring. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenylating agent is used.

    Attachment of the Hydrazinecarboxamide Moiety: This step involves the reaction of the triazolopyrimidine intermediate with a hydrazine derivative under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-2-(4-(2-phenyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl)-1H-phenanthro[9,10-d]imidazole: (m-PPI-TP)

    1-phenyl-2-(4-(2-phenyl[1,2,4]triazolo[1,5-a]pyridin-7-yl)phenyl)-1H-phenanthro[9,10-d]imidazole: (p-PPI-TP)

    1-phenyl-2-(4-(2-phenyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)phenyl)-1H-phenanthro[9,10-d]imidazole: (o’-PPI-TP)

Uniqueness

2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide is unique due to its specific structural features, such as the trifluoromethyl group and the hydrazinecarboxamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C19H14F3N7O

Molecular Weight

413.4 g/mol

IUPAC Name

1-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C19H14F3N7O/c20-19(21,22)13-7-4-8-14(9-13)25-18(30)28-27-16-10-15(12-5-2-1-3-6-12)26-17-23-11-24-29(16)17/h1-11,27H,(H2,25,28,30)

InChI Key

ZEQXKGUHAGMEIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)NNC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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